(6-Bromo-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride
Description
Chemical Structure and Properties
The compound "(6-Bromo-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride" (molecular formula: C₁₁H₁₇ClBrN₃, molecular weight: 306.63 g/mol) features a pyridine ring substituted with a bromine atom at the 6-position, linked via a methylene group to a piperidine ring. The piperidine nitrogen is protonated as a hydrochloride salt, enhancing solubility in polar solvents. The bromine atom introduces steric bulk and electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
6-bromo-N-(piperidin-4-ylmethyl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3.ClH/c12-10-2-1-3-11(15-10)14-8-9-4-6-13-7-5-9;/h1-3,9,13H,4-8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMDAAUKZWDZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=NC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671526 | |
| Record name | 6-Bromo-N-[(piperidin-4-yl)methyl]pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185315-42-7 | |
| Record name | 6-Bromo-N-[(piperidin-4-yl)methyl]pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride typically involves multiple steps, starting with the bromination of pyridine to introduce the bromo group at the 6-position. This is followed by the formation of the piperidine ring and subsequent amination to introduce the amine group. The reaction conditions often require the use of strong bases and nucleophiles, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help increase the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : The bromo group can be oxidized to form a bromine oxide or other oxidized derivatives.
Reduction: : The compound can be reduced to remove the bromo group or to convert the amine group to a different amine derivative.
Substitution: : The bromo group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the bromo group, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used in the substitution reactions.
Scientific Research Applications
(6-Bromo-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride: has several scientific research applications, including:
Chemistry: : It can be used as a building block for the synthesis of more complex organic compounds.
Biology: : The compound may serve as a ligand for biological receptors or as a precursor for bioactive molecules.
Industry: : The compound can be used in the production of materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (6-Bromo-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would need to be determined through experimental studies and molecular modeling.
Comparison with Similar Compounds
Structural and Electronic Differences
- Heterocyclic Core: The target compound’s pyridine ring (one nitrogen) contrasts with the pyrimidine analog (two nitrogens in ), which offers additional hydrogen-bonding sites and electronic diversity .
- Substituent Effects: Bromine vs. Ethoxy/Methylsulfanyl: Bromine’s electronegativity and steric bulk favor halogen bonding and nucleophilic substitution, whereas ethoxy and methylsulfanyl groups in the pyrimidine analog may enhance metabolic stability or lipophilicity .
Hydrogen Bonding and Crystal Packing
Reactivity and Functionalization Potential
- The bromine atom in the target compound is a prime site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization.
- Ethoxy and methylsulfanyl groups () are less reactive under standard coupling conditions but may undergo oxidation or alkylation .
- The nitro group () can be reduced to an amine, offering a pathway to secondary functionalization .
Biological Activity
(6-Bromo-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride (CAS No. 77145-50-7) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article examines its biological properties, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
The compound has the molecular formula and a molecular weight of 306.63 g/mol. Its structure includes a brominated pyridine moiety and a piperidine ring, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease processes.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit enzyme inhibition capabilities. For instance, studies on piperidine derivatives have shown that they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are vital in neurodegenerative diseases like Alzheimer's . The introduction of the piperidine moiety enhances brain exposure and selectivity towards these enzymes .
Biological Activity Data
| Activity | IC50 Value | Reference |
|---|---|---|
| AChE Inhibition | < 100 nM | |
| BuChE Inhibition | < 150 nM | |
| Antiviral Activity | Effective | |
| Cytotoxicity in Cancer Cells | Low Toxicity |
Case Studies
- Alzheimer's Disease : A study highlighted the compound's potential as a dual inhibitor for AChE and BuChE, demonstrating significant neuroprotective effects in vitro. The structure-activity relationship (SAR) analysis revealed that modifications to the piperidine ring could enhance potency against these targets .
- Antiviral Properties : Another investigation into similar compounds showed promising antiviral activity against influenza viruses, suggesting that this compound may also possess similar properties . The mechanism involves inhibiting viral replication pathways, thus reducing viral load in infected cells.
- Cancer Studies : Research indicates that this compound can induce apoptosis in cancer cell lines through mitochondrial pathways. The Bax/Bcl-2 expression ratio suggests a mechanism involving mitochondrial dysfunction, leading to programmed cell death .
Toxicology Profile
Preliminary toxicity studies have indicated that this compound exhibits low acute toxicity in animal models, with no significant adverse effects observed at high doses (up to 2000 mg/kg) . This safety profile is crucial for further development as a therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
